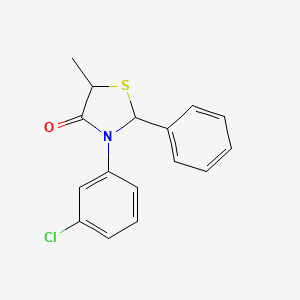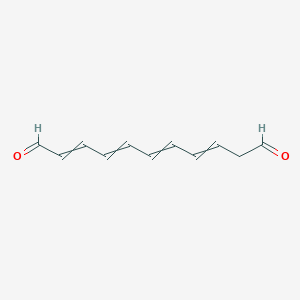
Undeca-2,4,6,8-tetraenedial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undeca-2,4,6,8-tetraenedial is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of four conjugated double bonds and two aldehyde groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of undeca-2,4,6,8-tetraenedial can be achieved through several methods. One common approach involves the oxidative cleavage of polyunsaturated hydrocarbons. For instance, the compound can be synthesized by the oxidation of undeca-2,4,6,8-tetraene using reagents such as ozone (O3) followed by reductive workup with zinc (Zn) and acetic acid (CH3COOH) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials.
化学反応の分析
Types of Reactions
Undeca-2,4,6,8-tetraenedial undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The double bonds in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., Br2) and other electrophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of undeca-2,4,6,8-tetraenoic acid.
Reduction: Formation of undeca-2,4,6,8-tetraenediol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Undeca-2,4,6,8-tetraenedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and cytotoxic properties.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of undeca-2,4,6,8-tetraenedial involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in their structure and function. This reactivity is primarily due to the presence of the conjugated aldehyde groups, which can undergo nucleophilic addition reactions.
類似化合物との比較
Similar Compounds
Undeca-2,4,6,8-tetraene: Similar structure but lacks the aldehyde groups.
Undeca-2,4,6-trienoic acid: Contains three double bonds and a carboxylic acid group.
Uniqueness
Undeca-2,4,6,8-tetraenedial is unique due to its combination of conjugated double bonds and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
63792-09-6 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
undeca-2,4,6,8-tetraenedial |
InChI |
InChI=1S/C11H12O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-8,10-11H,9H2 |
InChIキー |
YLIJOIHXHLNARJ-UHFFFAOYSA-N |
正規SMILES |
C(C=CC=CC=CC=CC=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


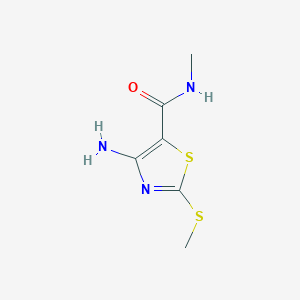
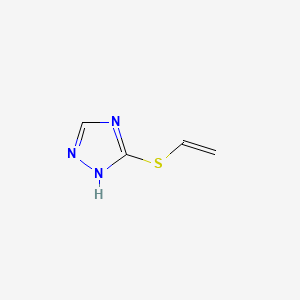


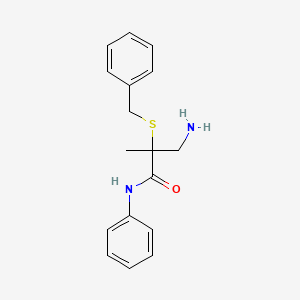
silane](/img/structure/B14508209.png)
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
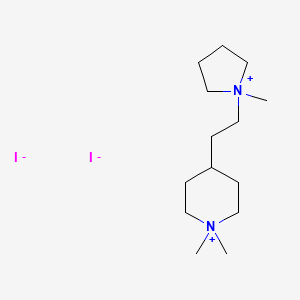

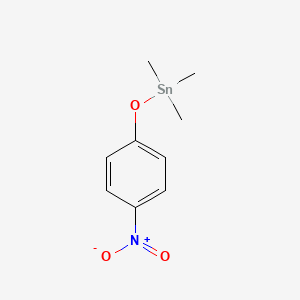
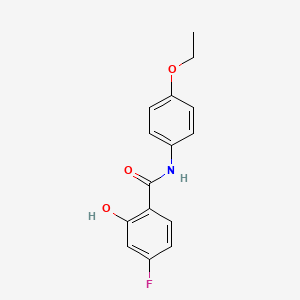
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
